2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone -

2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone

Catalog Number: EVT-4025327
CAS Number:
Molecular Formula: C23H17BrN2O
Molecular Weight: 417.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4(3H)-Quinazolinones are a class of nitrogen-containing heterocyclic compounds characterized by a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. These compounds are found in numerous natural products and have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. []

Synthesis Analysis
  • Niementowski Quinazolinone Synthesis: This classical method involves the condensation of anthranilic acid with amides or their synthetic equivalents. [, ]
  • Reaction of Isatoic Anhydride with Amines: This versatile approach allows for the incorporation of various substituents at the 2- and 3-positions of the quinazolinone ring. []
  • Multicomponent Reactions: These efficient strategies enable the one-pot synthesis of complex quinazolinone derivatives from readily available starting materials. [, ]
  • Microwave-Assisted Synthesis: This technique offers several advantages over conventional heating methods, including reduced reaction times, improved yields, and greater selectivity. []
Molecular Structure Analysis

The molecular structure of 4(3H)-quinazolinones has been extensively studied using various spectroscopic techniques, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. [, , , , , , , ] These studies have revealed that the quinazolinone ring system is generally planar, with substituents at the 2- and 3-positions adopting various orientations depending on their steric and electronic properties. For example, bulky substituents at the 3-position often adopt an orientation perpendicular to the quinazolinone ring to minimize steric interactions. [, , ]

Chemical Reactions Analysis
  • Electrophilic Aromatic Substitution: The electron-rich nature of the benzene ring makes quinazolinones susceptible to electrophilic substitution reactions, such as halogenation and nitration. []
  • Nucleophilic Substitution: The presence of electrophilic carbonyl groups and potential leaving groups on the heterocyclic ring allows for nucleophilic substitution reactions with various nucleophiles. []
  • Mannich Reaction: This reaction allows for the introduction of aminomethyl groups at the 2-position of the quinazolinone ring. [, ]
  • Cycloaddition Reactions: The C=N double bond in the quinazolinone ring can participate in cycloaddition reactions with various dipoles and dienophiles, leading to the formation of fused heterocyclic systems. [, , ]
Mechanism of Action

The mechanism of action of 4(3H)-quinazolinones varies widely depending on the specific biological activity being considered. For example, some quinazolinone derivatives exhibit antitumor activity by inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase, a key enzyme involved in cell growth and proliferation. [, ] Others exert their effects by interacting with other molecular targets, such as G protein-coupled receptors (GPCRs), ion channels, or enzymes involved in various signaling pathways. [, , ]

Applications
  • Anticancer Agents: Several quinazolinone derivatives have shown promising antitumor activity against various cancer cell lines, including those derived from breast, lung, and colon cancers. [, , , ] These compounds often target specific proteins involved in cancer cell growth and proliferation, such as EGFR tyrosine kinase or poly(ADP-ribose) polymerase-1 (PARP-1). [, , ]
  • Antimicrobial Agents: Quinazolinones have demonstrated potent antibacterial and antifungal activities against a variety of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species. [, , , , ] Their mechanisms of action vary but may involve inhibition of bacterial cell wall synthesis, disruption of fungal cell membrane integrity, or interference with essential metabolic pathways. [, , ]
  • Anti-inflammatory Agents: Certain quinazolinone derivatives possess anti-inflammatory properties, making them potential candidates for the treatment of inflammatory diseases such as arthritis. [, ] They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators or by suppressing the activity of inflammatory cells.
  • Central Nervous System (CNS) Agents: Quinazolinones have also shown potential in treating CNS disorders. Some derivatives exhibit anxiolytic, analgesic, and anticonvulsant properties. [, , ] They can modulate neurotransmitter systems, such as GABAergic and serotonergic pathways, to exert their therapeutic effects.

2-(Substituted Aryl)-piperazine-3-phenyl-4(3H)-quinazolinones

  • Compound Description: This class of compounds features a piperazine ring linked to the quinazolinone core at the 2-position. Specific derivatives, including 3-phenyl-2-(4-(3-methylphenyl) piperazin-1-yl)quinazolin-4(3H)-one (SD-05), 2-(4-(2-fluorophenyl) piperazin-1-yl)-3-phenylquinazolin-4(3H)-one (SD-06), and 3-phenyl-2-(4-(4-methoxyphenyl) piperazin-1-yl)-quinazolin-4(3H)-one (SD-10), were synthesized and demonstrated significant antianxiety activity in mice. []
  • Relevance: These compounds share the core quinazolinone scaffold with 2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone, differing primarily in the substituent at the 2-position. While the target compound features a styryl group (a vinyl group attached to a phenyl group), these analogs possess a piperazine ring with various aryl substituents. This highlights the potential of modifying the 2-position substituent to modulate the biological activity of quinazolinone derivatives. []

2-Substituted-3-(2-methylphenyl)-4(3H)-quinazolinones and their thio analogues

  • Compound Description: This series of compounds, including their sulfur-containing (thio) counterparts, explores substitutions at the 2-position of the quinazolinone ring while maintaining a 2-methylphenyl substituent at the 3-position. The study focused on understanding the mass spectrometry fragmentation patterns of these molecules under electron impact conditions. []
  • Relevance: The compounds in this series bear a close structural resemblance to 2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone. Both share the 3-(2-methylphenyl)-4(3H)-quinazolinone core structure. The study's focus on the 2-position modifications further emphasizes the potential of this region for influencing the chemical properties of the target compound. []

3-((2-((1E,4E)-3-oxo-5-arylpenta-1,4-dien-1-yl)phenoxy)methyl)-4(3H)-quinazolinone derivatives

  • Compound Description: This class of compounds features a complex substituent at the 3-position of the quinazolinone core, incorporating a phenoxymethyl linker and a 1,4-pentadien-3-one moiety with varying aryl groups. Several compounds within this series displayed potent antiviral activity against tobacco mosaic virus (TMV) in vivo, exceeding the efficacy of the commercial agent ningnanmycin. []
  • Relevance: While structurally distinct from 2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone, this class emphasizes the potential of modifying the 3-position of the quinazolinone scaffold to achieve significant biological activities. The presence of a bulky and complex substituent at this position in these antiviral compounds contrasts with the simpler 2-methylphenyl group in the target compound, suggesting avenues for exploring SAR. []

2-{3-[4-(4-Chlorophenyl)-1-piperazinyl]propyl}-4(3H)-quinazolinone (FR255595)

  • Compound Description: This compound is a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, identified through structure-based drug design. It demonstrates neuroprotective effects in both in vitro and in vivo models of cerebral ischemia and Parkinson's disease. [, ]
  • Relevance: FR255595 highlights the versatility of the quinazolinone scaffold in medicinal chemistry, despite lacking the specific substituents found in 2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone. This example emphasizes that variations in the substituents attached to the quinazolinone core can lead to diverse biological activities, potentially opening avenues for exploring different pharmacological targets for the target compound. [, ]

5-Chloro-2-[3-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)propyl]-4(3H)-quinazolinone (FR247304)

  • Compound Description: This compound acts as a potent and selective poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, showing neuroprotective effects against ischemic brain injury in animal models. []
  • Relevance: While lacking the specific substituents of 2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone, FR247304 highlights the significance of the quinazolinone core as a privileged scaffold for developing neuroprotective agents. This suggests potential avenues for investigating the neuroprotective properties of the target compound or its analogs. []

5-fluoro-2-methyl-3-(2-trifluoromethyl-1,3,4-thiadiazol-5-yl)-4(3H)-quinazolinone

  • Compound Description: This compound represents a novel substituted 1,3,4-thiadiazolyl-4(3H)-quinazolinone with potential antiviral and anticancer activity. []
  • Relevance: This compound demonstrates the feasibility of incorporating diverse heterocyclic moieties, like the 1,3,4-thiadiazolyl group, onto the quinazolinone core. While structurally distinct from 2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone, it underscores the potential of exploring hybrid molecules incorporating the quinazolinone scaffold and other pharmacologically active units for enhanced or novel biological activities. []

Quinazolin-4(3H)-One, 2-Methyl-4(3H)-quinazolinone, and 2-Phenyl-4(3H)-quinazolin-4(3H)-one

  • Compound Description: These compounds represent simple quinazolinone derivatives with substitutions at the 2-position. While their biological activities are not explicitly mentioned in the provided text, their synthesis and characterization highlight the fundamental importance of the quinazolinone core in medicinal chemistry. [, ]
  • Relevance: These simple analogs of 2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone emphasize the significance of the quinazolinone core as a starting point for developing more complex and potentially more potent derivatives. The variations in the 2-position substituents further underscore the versatility of this region for structural modifications. [, ]

2,3-Disubstituted 4(3H)-quinazolinone derivatives

  • Compound Description: This series encompasses a variety of compounds with substitutions at both the 2- and 3-positions of the quinazolinone ring. Several of these derivatives exhibited promising anti-malarial activity in vivo against P. berghei infection in mice. []
  • Relevance: This series directly aligns with the structure of 2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone, as both belong to the class of 2,3-disubstituted 4(3H)-quinazolinone derivatives. The observed anti-malarial activity within this series suggests a potential direction for exploring the biological activity of the target compound. []

Schiff bases derived from 3-aryl-2-formyl-4(3H)-quinazolinone

  • Compound Description: This set of compounds features a Schiff base (imine) functionality introduced at the 2-position of the quinazolinone ring by reacting a 2-formyl-4(3H)-quinazolinone derivative with various amines. []
  • Relevance: These Schiff base derivatives highlight a specific chemical transformation applicable to the quinazolinone core, particularly at the 2-position. While the target compound lacks a formyl group at the 2-position, it suggests a potential route for further derivatization. Introducing a Schiff base could alter the target compound's properties and potential biological activities. []

2-(3-(3-(1-piperidinylmethyl)-phenoxy)propylamino)-4(3H)-quinazolinone (NO-794)

  • Compound Description: This compound is a potent and selective histamine H2-receptor antagonist. It exhibited significant activity in various in vitro and in vivo models, including inhibition of histamine-induced responses in guinea pig atria and reduction of gastric acid secretion in rats. []
  • Relevance: Despite lacking the specific substituents found in 2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone, NO-794 demonstrates that modifications to the 2-position of the quinazolinone ring can lead to potent and selective modulation of specific biological targets. This highlights the potential of the target compound or its analogs to interact with biological targets beyond those explored in the provided literature. []

Methaqualone, Mecloqualone, and 3-(2,6-Difluorophenyl)-2-methyl-4(3H)-quinazolinone

  • Compound Description: This group includes known sedative-hypnotic drugs methaqualone and mecloqualone, alongside the structurally similar 3-(2,6-difluorophenyl)-2-methyl-4(3H)-quinazolinone. These compounds share a common structural motif of an N-aryl group directly attached to the quinazolinone core. []
  • Relevance: These compounds provide a critical link to the pharmacological history and potential of the quinazolinone scaffold. While structurally distinct from 2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone, their inclusion highlights that modifications to the aryl substituent and its position on the quinazolinone core can significantly impact the compound's pharmacological profile, particularly regarding CNS activity. []

2-Methyl-3-(2'-hydroxymethylphenyl)-4(3H)-quinazolinone

  • Compound Description: This compound is a major metabolite of methaqualone. Its NMR spectra were studied using lanthanide shift reagents to understand its structural features and potential for enantiomeric differentiation. []
  • Relevance: This metabolite, structurally similar to 2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone, further underscores the importance of the quinazolinone core and its susceptibility to metabolic transformations. Understanding the metabolic fate of related compounds could provide insights into potential metabolic pathways and clearance mechanisms for the target compound. []

3-(2-Methylphenyl)-2-Substituted Amino-quinazolin-4(3H)-ones

  • Compound Description: This series encompasses various derivatives where the 2-position of the quinazolinone ring is substituted with different amino groups, often linked through alkyl or aryl chains. These compounds were synthesized and evaluated for their analgesic and anti-inflammatory activities. []
  • Relevance: This series shares the 3-(2-methylphenyl)-4(3H)-quinazolinone core with 2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone. The exploration of different amino substituents at the 2-position in these compounds, coupled with their promising analgesic and anti-inflammatory effects, suggests that modifying this region in the target compound could lead to compounds with similar therapeutic potential. []

3-(2'-carboxyphenyl)-4(3H)-quinazolinone

  • Compound Description: This compound, isolated from Radix Isatidis, exhibits significant anti-endotoxic activity. It effectively neutralizes endotoxins, reduces endotoxin-induced fever in rabbits, and inhibits the release of pro-inflammatory cytokines like TNFα and NO in mice. [, ]
  • Relevance: Although structurally distinct from 2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone, this compound showcases the potential of the quinazolinone scaffold for developing anti-inflammatory and immunomodulatory agents. This finding suggests avenues for investigating similar properties of the target compound or its derivatives. [, ]

2-Methyl-3-(2-(substituted ylidene)hydrazinyl)quinazolin-4(3H)-ones

  • Compound Description: This series of compounds incorporates a hydrazone moiety at the 2-position of the quinazolinone ring. These derivatives were synthesized and screened for their antibacterial and antifungal activities. []
  • Relevance: This series highlights the feasibility of introducing a hydrazone functional group, a versatile pharmacophore, onto the quinazolinone core. While structurally distinct from 2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone, this series emphasizes the potential of exploring other substituents at the 2-position to modulate the biological activity of the quinazolinone scaffold and potentially target bacterial or fungal pathogens. []

Transition metal complexes with 3-(2-amino-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(3H)-one

  • Compound Description: This research focuses on synthesizing and characterizing transition metal complexes (Cu(II), Co(II), and Ni(II)) using a quinazolinone derivative as a ligand. The study highlights the coordination chemistry of these complexes and their potential biological activities. []
  • Relevance: While not directly structurally related to 2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone, this study emphasizes the potential of quinazolinone derivatives as ligands for metal coordination. Incorporating metal ions into the target compound's structure could lead to novel complexes with altered properties and biological activities. []

3-Substituted-2-propyl-quinazolin-4-one derivatives

  • Compound Description: This series includes various 3-alkyl/aryl-2-alkyl-quinazolin-4-one derivatives synthesized via microwave irradiation and evaluated for their potential as inhibitors of the human gamma-aminobutyric acid receptor (GABA(A)R-beta3). []
  • Relevance: These compounds highlight the significance of the quinazolinone scaffold in targeting the GABAergic system, a crucial neurotransmitter system implicated in various neurological and psychiatric disorders. While structurally different from 2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone, this series suggests a potential avenue for exploring the target compound or its analogs for GABAergic activity. []

(E)-3-(5-carboxy-2-fluorophenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one (Compound 73)

  • Compound Description: This compound emerged as a potent antibacterial agent against MRSA, demonstrating synergistic activity with piperacillin-tazobactam. It functions by binding to the allosteric site of penicillin-binding protein (PBP)2a, enhancing the efficacy of β-lactam antibiotics. []

2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues

  • Compound Description: This series explored the incorporation of a mercapto (-SH) group at the 2-position and a 3,4,5-trimethoxybenzyl group at the 3-position of the quinazolinone ring. Several derivatives showed potent in vitro antitumor activity against various cancer cell lines. Notably, N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (Compound 7) and N-(3,4,5-trimethoxybenzyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamide (Compound 19) exhibited comparable or even superior activity to the standard drugs 5-fluorouracil, gefitinib, and erlotinib. []
  • Relevance: This series highlights the potential of modifying both the 2- and 3-positions of the quinazolinone core to develop potent antitumor agents. Although structurally distinct from 2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone, this series suggests that introducing a mercapto group at the 2-position or exploring different substituents at the 3-position could lead to derivatives of the target compound with potential anticancer properties. []

2-Carboxy ethyl-3-hydroxy-4(3h) quinazolinone

  • Compound Description: This particular quinazolinone derivative was investigated for its ability to form complexes with transition metals (Co(II), Ni(II), Cu(II), and Zn(II)) in the presence of various ligands. The study focused on understanding the stability constants of these binary and ternary complexes. []
  • Relevance: This study highlights the ability of quinazolinone derivatives, even those lacking the specific substituents of 2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone, to interact with metal ions and form stable complexes. This suggests a potential avenue for exploring the coordination chemistry of the target compound with different metal ions, potentially leading to complexes with altered properties and biological applications. []

21. 3-benzyl-4(3H)quinazolinone analogues* Compound Description: This series involved the synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinone analogs for their in vitro antitumor activity. Some of these compounds, including 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide, 2-(3-benzyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide, and 3-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)propanamide, showed potent and broad-spectrum antitumor activity, surpassing the potency of 5-FU. Molecular docking studies revealed interactions with EGFR-TK and B-RAF kinase, suggesting potential mechanisms for their anticancer effects. []* Relevance: This study highlights the significance of the 3-benzyl substitution on the quinazolinone core for antitumor activity. While 2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone possesses a different substitution pattern, the potent antitumor activity observed in this series encourages exploring modifications at the 3-position of the target compound to assess potential anticancer properties. []

22. 3-(3-bromophenyl)-1′,3′-dimethyl-2′H,3H,4H-spiro[furo[3,2-c]chromene-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H)tetraone* Compound Description: This complex quinazolinone derivative incorporates a spiro-fused furo[3,2-c]chromene ring system. The crystal structure of this compound was determined by X-ray diffraction analysis, providing insights into its structural features and potential applications in materials science or medicinal chemistry. []* Relevance: Though structurally distinct from 2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone, this compound highlights the potential for expanding the structural complexity of quinazolinone derivatives through the introduction of spiro-fused ring systems. This approach could lead to derivatives of the target compound with unique three-dimensional structures and potentially distinct biological activities. []

24. 8-Benzyloxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one* Compound Description: This methaqualone analog incorporates a benzyloxy group at the 8-position of the quinazolinone ring. Its crystal structure revealed the spatial orientation of the benzyloxy and 2-methylphenyl substituents relative to the quinazolinone core. The 2-tolyl (2-methylphenyl) group exhibits disorder over two orientations in the crystal structure. []* Relevance: While structurally similar to 2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone, this analog highlights the impact of introducing substituents onto the benzene ring of the quinazolinone core. The benzyloxy group at the 8-position distinguishes this compound and suggests a strategy for further modifications to the target compound to explore structure-activity relationships. []

2-Methyl-3-(2-methylphenyl)-7-nitroquinazolin-4(3H)-one

  • Compound Description: This compound, another methaqualone analog, features a nitro group at the 7-position of the quinazolinone core. The crystal structure analysis revealed a nearly orthogonal orientation of the 2-tolyl group relative to the fused ring system. The crystal packing involves C–H⋯O and π–π interactions. []
  • Relevance: Similar to the previous compound, this nitro-substituted analog of 2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone showcases the feasibility of introducing electron-withdrawing groups onto the benzene ring of the quinazolinone core. This modification can significantly alter the electronic properties of the scaffold and potentially influence its interactions with biological targets. []

3-(5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H)-one derivatives

  • Compound Description: This series involves the incorporation of a 4,5-dihydro-1H-pyrazole moiety, substituted with various groups at the 4-position of the phenyl ring, at the 3-position of the quinazolinone core. These compounds were designed and synthesized as potential anticonvulsant agents. Pharmacological evaluation in animal models revealed promising activity against both maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) induced convulsions. []
  • Relevance: This series, with its focus on the anticonvulsant activity, highlights the significance of the quinazolinone scaffold and the potential of introducing diverse substituents at the 3-position for modulating CNS activity. While 2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone possesses a different substituent at this position, the promising anticonvulsant profile observed in this series encourages exploring modifications to the target compound to assess its potential for treating seizure disorders. []

(E)-3-(prop-2-yn-1-yl)-2-styrylquinazolin-4(3H)-one and (E)-3-{[1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl]methyl}-2-styrylquinazolin-4(3H)-one

  • Relevance: These compounds bear a close structural resemblance to 2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone, sharing the 2-styrylquinazolin-4(3H)-one core structure. The presence of a triazole moiety in these analogs highlights a strategy for expanding the structural diversity and potentially improving the physicochemical properties of the target compound. The moderate antileishmanial activity observed also suggests a potential direction for exploring other biological activities of the target compound or its analogs. []

4-chloro-N-(4-(4-oxo-3,4-dihydroquinazoline-2-yl)phenyl)benzamide (Compound 3g)

  • Compound Description: This quinazolinone derivative exhibited potent inhibitory activity against soluble epoxide hydrolase (sEH), a promising target for treating hypertension, insulin resistance, and inflammation. Compound 3g showed an IC50 value of 0.5 nM, surpassing the potency of the reference inhibitor 12-(3-adamantan-1-ylureido)dodecanoic acid. []
  • Relevance: While lacking the specific 2- and 3-position substituents found in 2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone, this compound emphasizes the potential of the quinazolinone scaffold for developing inhibitors of sEH. This finding encourages the investigation of the target compound or its analogs for their ability to inhibit sEH and potentially exhibit antihypertensive, antidiabetic, or anti-inflammatory effects. []

6-(((1-(substitutedphenyl)-1H-1,2,3-triazol-4-yl)methyl)amino)-3-methylquinazolin-4(3H)-one analogues

  • Compound Description: This series features a 1,2,3-triazole moiety linked to the 6-position of the quinazolinone core. These compounds were synthesized from isatin and evaluated for their cytotoxic activity against the MCF-7 breast cancer cell line. Notably, the 4-isopropyl and 2-bromo substituted analogs exhibited potent cytotoxicity, with IC50 values comparable to doxorubicin. Molecular docking studies revealed favorable interactions with the epidermal growth factor receptor (EGFR), suggesting a potential mechanism for their anticancer activity. []
  • Relevance: This series highlights the importance of the quinazolinone scaffold and the potential of introducing a 1,2,3-triazole moiety at the 6-position for developing anticancer agents. While 2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone lacks this specific substitution pattern, the potent cytotoxic activity observed in this series encourages exploring modifications at the 6-position or other suitable positions of the target compound to assess its potential anticancer properties. []

30. 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one (Compound 4) and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one (Compound 3)* Compound Description: These compounds, featuring a 3-methoxyphenyl substituent at the 3-position and a methylsulfanyl or thioxo group at the 2-position of the quinazolinone core, were synthesized and evaluated for their analgesic activity. Both compounds exhibited significant analgesic effects in an acetic acid-induced writhing assay in mice. []* Relevance: This series demonstrates the potential of modifying the 2- and 3-positions of the quinazolinone scaffold to develop compounds with analgesic properties. While 2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone possesses a different substitution pattern, the promising analgesic activity observed in these analogs encourages further investigation into the potential of the target compound or its derivatives as pain relievers. []

31. 3-Aryl-2-[3-aryl-1-(carboxymethylthio)-3-oxopropyl)]-4(3H)-quinazolinones (2a-f), 3-Aryl-2-(3-aryl-1H-pyrazol-5-yl)-4(3H)-quinazolinones (3a-f), 3-Aryl-2-(1,3-diaryl-1H-pyrazol-5-yl)-4(3H)-quinazolinones (4a-f), 3-Aryl-2-(3-aryl-1-thiocarbamoyl-1H-pyrazol-5-yl)-4(3H)-quinazolinones (5a-f), 3-Aryl-2-[3-aryl-1-(carboxymethylthio)-3-hydroxyiminopropyl)]-4(3H)- quinazolinones (6a-f), and 3-Aryl-2-[3-aryl-1-(carboxymethylthio)-3-thiocarbamoyliminopropyl)]-4(3H)-quinazolinones (7a-f).* Compound Description: This series encompasses various 4(3H)-quinazolinone derivatives incorporating thioglycolic acid and pyrazole moieties. These compounds were evaluated for their antibacterial and antifungal activities. Some of the tested compounds showed comparable activity to standard reference drugs, highlighting their potential as antimicrobial agents. []* Relevance: This study demonstrates the versatility of the quinazolinone scaffold for developing antimicrobial agents. While the specific structures within this series differ from 2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone, it highlights the potential of exploring modifications to the target compound, particularly incorporating thioglycolic acid or pyrazole moieties, to enhance its antimicrobial properties. []

(E)-3-[2-arylideneaminoethyl]-2-[4-(trifluoromethoxy)anilino]-4(3H)-quinazolinone derivatives

  • Compound Description: This series focuses on incorporating an arylimine moiety at the 3-position of the quinazolinone ring. These derivatives were synthesized and evaluated for their antifungal and antibacterial activities. Several compounds showed potent activity against various fungi and bacteria, surpassing the efficacy of commercial agents like thiodiazole-copper and bismerthiazol. []
  • Relevance: These arylimine derivatives highlight the significance of modifying the 3-position of the quinazolinone core for developing potent antimicrobial agents. While 2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone possesses a 2-methylphenyl substituent at this position, the promising antimicrobial activity observed in this series encourages exploring modifications at the 3-position of the target compound, such as incorporating an arylimine moiety, to enhance its potential for targeting bacterial or fungal pathogens. []

3-p-(2,2,4-trimethylchroman-4-yl)-phenyl-2-phenyl-4(3H)-quinazolinone (Compound I)

  • Compound Description: This compound is a novel inclusion compound, meaning it can trap or encapsulate other molecules (guests) within its crystal structure. The compound's guest selectivity properties were studied. []
  • Relevance: This inclusion compound, although structurally distinct from 2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone, highlights the potential of designing quinazolinone derivatives with specific structural features that enable them to act as host molecules for forming inclusion complexes. This property could be of interest for applications in drug delivery, separation science, or materials science. []

34. 3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)one derivatives* Compound Description: This series of quinazolinone-thiazole hybrids incorporates a 2-phenylthiazole moiety linked to the 3-position of the quinazolinone core through an ethyl bridge. These derivatives were evaluated for their cytotoxic activity against PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines. Several compounds exhibited potent cytotoxicity, particularly against the PC3 cell line. []* Relevance: This series underscores the potential of combining the quinazolinone and thiazole moieties to generate potent cytotoxic agents. While 2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone lacks the thiazole moiety, the potent cytotoxic activity observed in this series encourages exploring modifications to the target compound, such as incorporating a thiazole or related heterocyclic ring system, to enhance its potential as an anticancer agent. []

35. Oxy and oxo derivatives of 4(3H)-quinazolinone* Compound Description: These derivatives of 4(3H)-quinazolinone were synthesized by alkylating the quinazolinone core with various halogenoethers, halogenoketones, and Mannich bases. These compounds were then evaluated for their analgesic effects. Notably, 3-[2-(2′,4′-difluoro-4-biphenylyloxy)ethyl]-4(3H)-quinazolinone (Ib) and 3-[2-oxo-2-(4-biphenylyl)ethyl]-4(3H)-quinazolinone (IIi) displayed promising analgesic activity. []* Relevance: Although structurally distinct from 2-[2-(3-bromophenyl)vinyl]-

Properties

Product Name

2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone

IUPAC Name

2-[(E)-2-(3-bromophenyl)ethenyl]-3-(2-methylphenyl)quinazolin-4-one

Molecular Formula

C23H17BrN2O

Molecular Weight

417.3 g/mol

InChI

InChI=1S/C23H17BrN2O/c1-16-7-2-5-12-21(16)26-22(14-13-17-8-6-9-18(24)15-17)25-20-11-4-3-10-19(20)23(26)27/h2-15H,1H3/b14-13+

InChI Key

PDKDVMZJMZGJMI-BUHFOSPRSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC(=CC=C4)Br

Isomeric SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC(=CC=C4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.